molecular formula C15H21N3O3S B2886949 (4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone CAS No. 692762-06-4

(4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2886949
CAS RN: 692762-06-4
M. Wt: 323.41
InChI Key: HHKQVEGZVVKHOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of this compound is 330.40 g/mol . It exhibits a solid form and has the following SMILES string : O=S(C1=CC=CC=C1)(N2CCN(C(C3=CC=CC=C3)=O)CC2)=O .


Chemical Reactions Analysis

The compound’s reactivity and chemical behavior depend on its functional groups. Researchers have investigated its reactions with various reagents, including nucleophiles, electrophiles, and oxidizing agents. These studies provide insights into its potential applications .

Safety and Hazards

Safety precautions should be followed when handling this compound. Consult safety data sheets (SDS) for detailed information on handling, storage, and disposal .

properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c19-15(16-8-4-5-9-16)17-10-12-18(13-11-17)22(20,21)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKQVEGZVVKHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332542
Record name [4-(benzenesulfonyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone

CAS RN

692762-06-4
Record name [4-(benzenesulfonyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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